
3,4-Difluoro-2-methylphenylboronic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluoro-2-methylphenylboronic acid (3,4-DFMPA) is a boronic acid derivative with a wide range of applications in the synthesis of organic molecules. It has been widely used in the development of pharmaceuticals, agrochemicals, and other organic compounds. The chemical structure of 3,4-DFMPA consists of two aromatic rings linked by a boron atom. 3,4-DFMPA is also known as 2-methylfluorophenylboronic acid, 2-methyl-3,4-difluorophenylboronic acid, and methyl-3,4-difluorophenylboronic acid.
科学的研究の応用
Applications in Chemical Synthesis and Environmental Studies
Fluorinated Compounds in Environmental Degradation : Polyfluoroalkyl chemicals, which can include derivatives similar to 3,4-difluoro-2-methylphenylboronic acid, are extensively used in industrial applications. Their environmental degradation, particularly the microbial degradation potential, has been a subject of research. These compounds can degrade into perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), raising concerns due to their persistence and toxicological profiles in the environment (Liu & Avendaño, 2013).
Synthesis of Fluorinated Biphenyls : In the synthesis of fluorinated biphenyl compounds, which are key intermediates for manufacturing various materials, including pharmaceuticals, 3,4-difluoro-2-methylphenylboronic acid could potentially serve as a reagent or precursor. The synthesis of 2-fluoro-4-bromobiphenyl, for example, demonstrates the utility of fluorinated phenylboronic acids in creating valuable chemical intermediates for further application in the synthesis of anti-inflammatory and analgesic materials (Qiu et al., 2009).
Development of Chemosensors : The structural features of 3,4-difluoro-2-methylphenylboronic acid make it an interesting candidate for the development of chemosensors. Phenylboronic acids and their derivatives have been explored for their ability to detect various analytes, including metal ions and anions, due to their selective binding properties. This capability highlights the potential application of such compounds in environmental monitoring and analytical chemistry (Roy, 2021).
作用機序
Target of Action
3,4-Difluoro-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .
Mode of Action
In the Suzuki-Miyaura coupling, the 3,4-Difluoro-2-methylphenylboronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by 3,4-Difluoro-2-methylphenylboronic acid . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds .
Pharmacokinetics
It’s known that boronic esters, such as this compound, are generally stable and readily prepared
Result of Action
The primary result of the action of 3,4-Difluoro-2-methylphenylboronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling . This leads to the synthesis of a wide variety of organic compounds . The specific molecular and cellular effects of the compound’s action would depend on the particular organic compounds that are synthesized.
Action Environment
The action of 3,4-Difluoro-2-methylphenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of boronic esters like this compound can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, humidity, and the presence of other chemical groups.
生化学分析
Biochemical Properties
3,4-Difluoro-2-methylphenylboronic acid plays a significant role in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound, such as 3,4-Difluoro-2-methylphenylboronic acid, with a halide or pseudo-halide using a palladium catalyst .
Molecular Mechanism
The molecular mechanism of 3,4-Difluoro-2-methylphenylboronic acid primarily involves its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the organoboron compound undergoes transmetalation, a process where it transfers its organic group to a metal, in this case, palladium .
Metabolic Pathways
Organoboron compounds are known to participate in various metabolic processes .
特性
IUPAC Name |
(3,4-difluoro-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJSOELAJXKTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)F)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


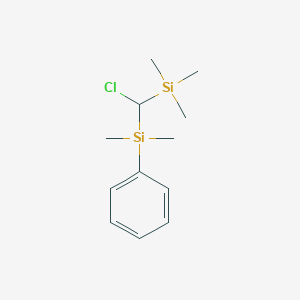
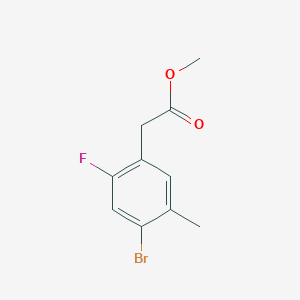
![Benzo[b]thiophen-3-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6307881.png)
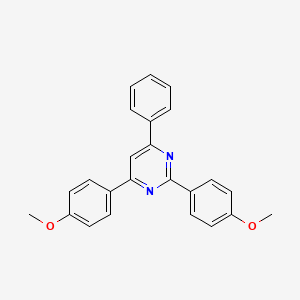


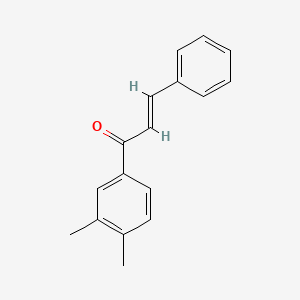
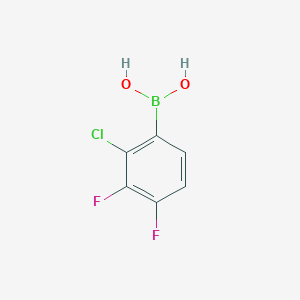
![1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine](/img/structure/B6307933.png)

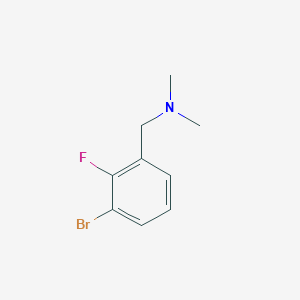

![t-Butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307960.png)